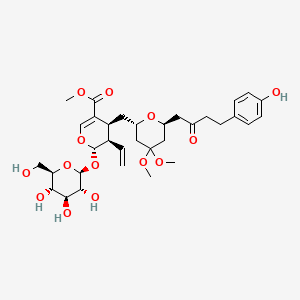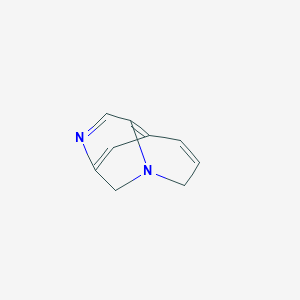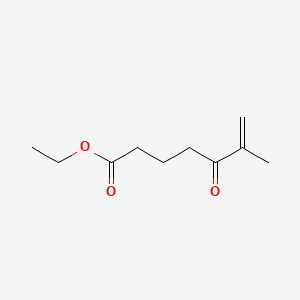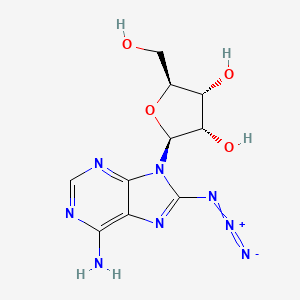
(2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azidoadenosine is a modified nucleoside where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by an azido group. This compound is particularly sensitive to ultraviolet light, which makes it useful in various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of adenosine with sodium azide in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and aqueous solvents to facilitate the azide substitution.
Industrial Production Methods: Industrial production methods for 8-Azidoadenosine are similar to laboratory synthesis but on a larger scale. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency .
化学反应分析
Types of Reactions: 8-Azidoadenosine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazole derivatives.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Cyclooctynes: These reagents are used in strain-promoted azide-alkyne cycloaddition reactions.
Major Products:
Triazole Derivatives: These are the primary products formed from azide-alkyne cycloaddition reactions.
科学研究应用
8-Azidoadenosine has a wide range of applications in scientific research:
Biochemistry: It is used in photoaffinity labeling to study protein-nucleic acid interactions.
Cell Biology: The compound is employed in click chemistry for labeling and tracking nucleic acids within cells.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.
作用机制
The mechanism of action of 8-Azidoadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group allows for specific interactions with target molecules, enabling the study of molecular pathways and protein functions . The compound can also form covalent bonds with proteins upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling .
相似化合物的比较
8-Azidoadenosine Triphosphate: This compound is similar in structure but contains additional phosphate groups, making it useful in studies involving ATP-binding proteins.
8-Chloroadenosine: Another modified nucleoside with a chlorine atom at the 8th position, used in similar biochemical applications.
Uniqueness: 8-Azidoadenosine is unique due to its azido group, which provides versatility in click chemistry and photoaffinity labeling. Its ability to form covalent bonds with proteins upon ultraviolet light exposure sets it apart from other nucleoside analogs .
属性
分子式 |
C10H12N8O4 |
|---|---|
分子量 |
308.25 g/mol |
IUPAC 名称 |
(2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m0/s1 |
InChI 键 |
KYJLJOJCMUFWDY-GIMIYPNGSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
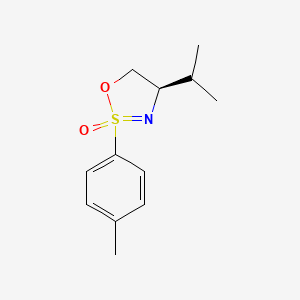

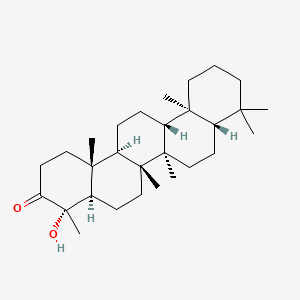


![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
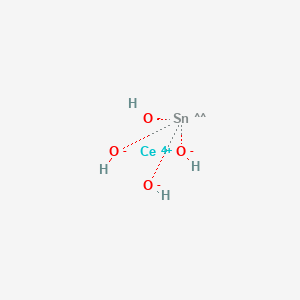
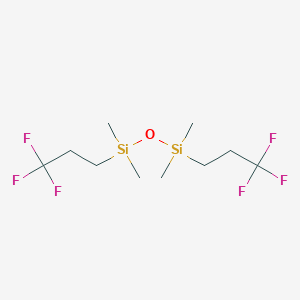
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
